Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate
Description
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate (CAS: 923817-86-1) is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with amino, methyl, and ester functional groups. The presence of the methyl ester group at the 2-position and amino substitution at the 4-position distinguishes it from related analogs .
Properties
IUPAC Name |
methyl 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-5-6(2)17-11-9(5)10(12)13-7(14-11)4-8(15)16-3/h4H2,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZDUQRBQIHJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate, followed by cyclization with guanidine to form the thieno[2,3-d]pyrimidine core. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate and related compounds:
Biological Activity
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent studies.
- Molecular Formula : C12H15N3O2S2
- Molecular Weight : 297.39 g/mol
- CAS Number : 923737-07-9
The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant inhibition of COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of this compound through various bioassays.
Case Study: COX Inhibition
A study assessed the inhibitory potential of several thieno[2,3-d]pyrimidine derivatives against COX enzymes. The results are summarized in Table 1:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | - | 0.04 ± 0.01 |
These findings indicate that compounds similar to this compound can effectively inhibit both COX enzymes, with varying potency.
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has shown promising antimicrobial activity against various pathogens.
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that certain derivatives demonstrated significant bacteriostatic effects:
| Pathogen | MIC (μM) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
These results suggest that the compound may be effective in treating infections caused by these bacteria.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and purity. Key signals include the methyl ester proton (δ 3.7–3.9 ppm) and aromatic protons from the thienopyrimidine ring (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 293.08 for C11H13N3O2S) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, though limited by the compound’s low crystallinity .
What biological targets are associated with this compound, and how can structure-activity relationships (SAR) guide optimization?
Advanced Research Question
The compound’s thieno[2,3-d]pyrimidine scaffold is structurally analogous to purine bases, suggesting potential interactions with:
- Kinases : Inhibition of tyrosine kinases via competitive binding at the ATP pocket .
- Antimicrobial Targets : Disruption of bacterial folate synthesis pathways, as seen in related thienopyrimidines .
SAR studies indicate that:
- The 4-amino group is critical for hydrogen bonding with target enzymes.
- Methylation at positions 5 and 6 enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Substituting the methyl ester with amides (e.g., benzamide) increases anti-inflammatory activity .
Data Contradiction : While some studies report IC50 values of 2–5 µM for kinase inhibition , others note reduced efficacy due to steric bulk from dimethyl groups. Computational docking studies are advised to resolve these discrepancies .
How can researchers address low yields in the final acetylation step of the synthesis?
Advanced Research Question
Low yields (reported 40–60% in some protocols ) may result from:
- Side Reactions : Competing hydrolysis of the methyl ester under basic conditions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reactivity but may degrade intermediates.
Q. Methodological Solutions :
- Use Schlenk techniques to exclude moisture during acetylation.
- Optimize stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and temperature (0–5°C) to suppress hydrolysis .
- Monitor reaction progress via TLC with UV visualization at 254 nm .
What are the key challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
- Purification : Chromatography is impractical at scale; switch to recrystallization using ethanol/water mixtures (yield: 70–75%) .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., methanol <3000 ppm) .
- Stability : The compound degrades under prolonged light exposure; store in amber vials at -20°C .
How does this compound compare to structurally similar taste modifiers like ADTP?
Advanced Research Question
Unlike 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one (ADTP), which is a sweet-taste potentiator , the methyl ester derivative lacks direct taste-modifying properties. Instead, its ester group enables prodrug strategies for targeted drug delivery . Comparative studies using calcium imaging assays on taste receptors (T1R2/T1R3) can clarify functional differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
